molecular formula C16H21F3N2O2 B2782318 Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1121596-52-8

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B2782318
CAS No.: 1121596-52-8
M. Wt: 330.351
InChI Key: RTYQPVAFIARCKN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: is a chemical compound characterized by its trifluoromethyl group and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenylamine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of the resulting compounds.

Biology: : In biological research, this compound may be used as a probe or inhibitor in studies involving biological targets. Its unique structure allows it to interact with specific proteins or enzymes, making it valuable in drug discovery and development.

Medicine: : The compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological targets can be harnessed to create new therapeutic agents for various diseases.

Industry: : In the industrial sector, this compound may be used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group can impart desirable properties to the final products, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate include tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate and other trifluoromethyl-substituted piperazines.

Uniqueness: : The uniqueness of This compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-7-5-4-6-12(13)16(17,18)19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYQPVAFIARCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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